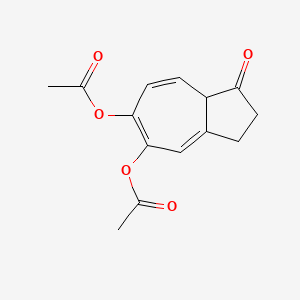
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate is an organic compound belonging to the azulene family. Azulenes are known for their unique structure and properties, which include a non-benzenoid aromatic system. This compound is characterized by its distinctive azulene core, which is fused with a diacetate group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted cycloheptatriene, the compound can be synthesized through a series of reactions including oxidation and esterification. Industrial production methods may involve the use of catalysts to enhance the yield and efficiency of the synthesis process.
Chemical Reactions Analysis
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diacetate groups can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the modulation of specific molecular targets, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Oxo-1,2,3,8a-tetrahydroazulene-5,6-diyl diacetate can be compared with other azulene derivatives such as:
Azulene: The parent compound with a simpler structure.
1,2,3,5,6,7,8,8a-Octahydro-1,4-dimethyl-7-(1-methylethenyl)azulene: A derivative with additional methyl and methylethenyl groups.
1,2,3,3a-Tetrahydroazulene: Another derivative with a different hydrogenation pattern. These compounds share the azulene core but differ in their functional groups and hydrogenation states, which influence their chemical properties and applications.
Properties
CAS No. |
90266-21-0 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(7-acetyloxy-3-oxo-2,3a-dihydro-1H-azulen-6-yl) acetate |
InChI |
InChI=1S/C14H14O5/c1-8(15)18-13-6-4-11-10(3-5-12(11)17)7-14(13)19-9(2)16/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
PECLLJXURXPQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2CCC(=O)C2C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


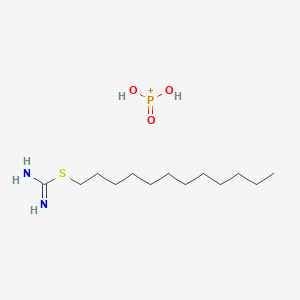
![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)


![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
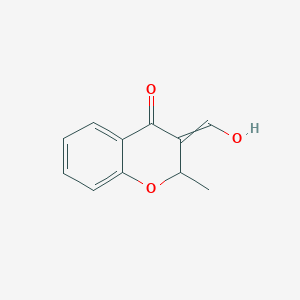
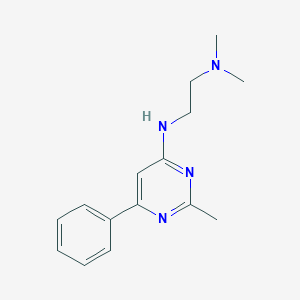
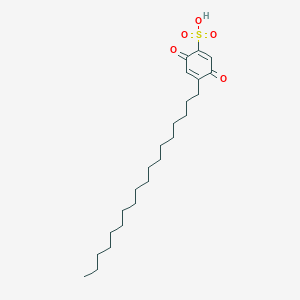
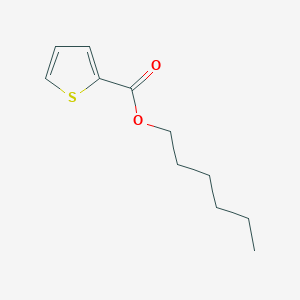
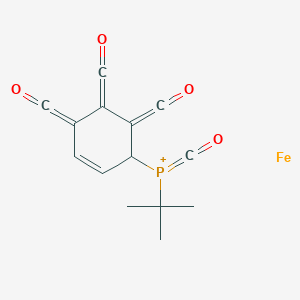
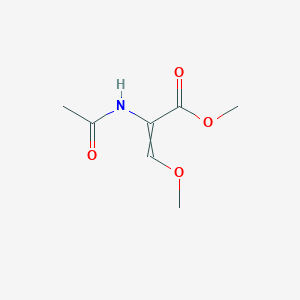

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
